molecular formula C7H12Cl2N2 B1602320 N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride CAS No. 128739-16-2

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

Cat. No.: B1602320
CAS No.: 128739-16-2
M. Wt: 195.09 g/mol
InChI Key: OAQFZPRZKPZRJM-UHFFFAOYSA-N
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Description

Historical Development of Pyridylmethylamine Derivatives

Pyridylmethylamine derivatives, including N-methylpyridine-4-methylamine, emerged as synthetic targets in the mid-20th century. Early work focused on Mannich condensation reactions to synthesize 4-dialkylaminoethylpyridines, a method later adapted for functionalizing pyridine rings. The development of reductive amination techniques in the 2000s enabled the direct synthesis of N-methylpyridine-4-methylamine from pyridine-4-carboxaldehyde and methylamine, bypassing traditional alkylation routes. The dihydrochloride salt form was subsequently isolated to improve stability and reactivity in coordination chemistry applications.

Key Synthesis Routes

Method Reagents/Conditions Yield Reference
Reductive Amination Pyridine-4-carboxaldehyde, methylamine, NaBH3CN >70%
Mannich Condensation 4-Methylpyridine, formaldehyde, secondary amine 45%

Nomenclature and Structural Classification

This compound is systematically named N-methyl-1-pyridin-4-ylmethanamine dihydrochloride . Its molecular formula is C₇H₁₂Cl₂N₂ , with a molecular weight of 189.12 g/mol . The structure comprises:

  • A pyridine ring with a methyl group substituted at the 4-position.
  • A primary amine group bonded to the methyl carbon, further methylated to form the tertiary amine.
  • Two chloride counterions, resulting from protonation of the amine nitrogen atoms.

Structural Features

  • Pyridine Ring : Electron-deficient aromatic system with nitrogen at position 2.
  • Methylamine Group : Tertiary amine with two methyl substituents (one from the pyridylmethyl group, one from the N-methyl group).
  • Chloride Counterions : Stabilize the compound in its protonated form.

Synonyms

Common Name CAS Number
This compound 17749872
4-Pyridinemethanamine, N-methyl-, dihydrochloride 17749872

Significance in Chemical Research

The dihydrochloride salt is primarily valued for its role in synthesizing metal complexes. Its protonated amine groups enhance solubility in polar solvents, facilitating coordination with transition metals such as copper, silver, and vanadium.

Applications in Coordination Chemistry

  • Ligand for Transition Metals : The tertiary amine and pyridine nitrogen atoms act as Lewis bases, forming stable tetradentate complexes. For example, analogous ligands have been used in silver(I) coordination polymers, which exhibit luminescent properties.
  • Catalytic Precursors : Derivatives of this compound have been explored in photochemical hydrogen evolution and oxygen activation reactions, mimicking metalloenzyme active sites.
  • Solubility Modifier : The dihydrochloride form improves aqueous-phase reactivity, enabling its use in homogeneous catalysis.

Research Findings

Application Metal Complex Key Observation Reference
Luminescent Materials Ag(I) Coordination Polymers Tunable emission via ligand isomerism
Oxygen Activation Cu(I/II) Complexes Formation of peroxodicopper species
Zinc Chelation Zn(II) Complexes Potential for in vivo metal imaging

Relationship to Parent Compound N-Methylpyridine-4-methylamine

The parent compound, N-methylpyridine-4-methylamine (CAS 6971-44-4, C₇H₁₀N₂), differs from the dihydrochloride by the absence of chloride counterions. This neutral species is less soluble in water but can undergo protonation to form the dihydrochloride salt.

Comparison of Properties

Property Parent Compound (Free Base) Dihydrochloride Salt
Molecular Weight 122.17 g/mol 189.12 g/mol (includes 2 Cl⁻)
Solubility Organic solvents (e.g., ethanol) Aqueous solutions, polar aprotic solvents
Coordination Behavior Limited due to neutral charge Enhanced via protonated amines
Stability Sensitive to oxidation Improved by counterion stabilization

Synthetic Pathways
The dihydrochloride is typically synthesized by treating the free base with hydrochloric acid:
$$ \text{C₇H₁₀N₂} + 2\text{HCl} \rightarrow \text{C₇H₁₂Cl₂N₂} $$

This reaction is reversible, allowing the free base to be regenerated under basic conditions.

Properties

IUPAC Name

N-methyl-1-pyridin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-8-6-7-2-4-9-5-3-7;;/h2-5,8H,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQFZPRZKPZRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590040
Record name N-Methyl-1-(pyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128739-16-2
Record name N-Methyl-1-(pyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride generally involves:

  • Preparation of 4-pyridinemethanol or related 4-pyridylmethyl intermediates.
  • Alkylation or reductive amination to introduce the N-methyl-N-(4-pyridylmethyl)amine structure.
  • Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.

Preparation of 4-Pyridinemethanol Intermediate

4-Pyridinemethanol is a key precursor in the synthesis. Its preparation methods include:

Method Starting Material Reagents/Conditions Yield/Notes
Catalytic oxidation of 4-picoline 4-Picoline Catalytic oxidation Traditional method; moderate complexity
Esterification, hydrazinolysis, and oxidation of 4-pyridinecarboxylic acid 4-Pyridinecarboxylic acid (isonicotinic acid) Esterification, hydrazinolysis, oxidation steps Multi-step, classical approach
Reduction of 4-pyridinecarboxaldehyde or related derivatives 4-Pyridinecarboxaldehyde Sodium borohydride and lithium chloride in tetrahydrofuran (THF) under inert atmosphere, reflux 6–8 h Simple, efficient; yields light yellow crystalline 4-pyridinemethanol (m.p. 55–57 °C)

Detailed Procedure Extracted from Patent CN103408486A:

  • Under inert gas, catalyst and reducing agent are added to an aprotic solvent (e.g., THF).
  • Compound II (likely 4-pyridinecarboxaldehyde or ester) is added dropwise at -20°C to 60°C.
  • The mixture is refluxed for 6–8 hours.
  • The reaction is quenched with 30% hydrochloric acid at -5°C to 5°C.
  • After stirring and filtration, the aqueous layer is extracted with THF, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-pyridinemethanol.

Formation of N-Methyl-N-(4-pyridylmethyl)amine

The key step is the alkylation or reductive amination to attach the methyl and 4-pyridylmethyl groups onto the amine nitrogen.

Method Description Reagents/Conditions Yield/Notes
Reductive alkylation of methylamine with 4-pyridylmethyl derivatives Methylamine + 4-pyridylmethyl halides or aldehydes Reductive amination using sodium triacetoxyborohydride or sodium borohydride Efficient, scalable; avoids over-alkylation
Aromatic Mannich reaction p-cresol, formaldehyde, and secondary amines One-step aminomethylation Used for related amines but adaptable for pyridylmethyl amines
Alkylation of N-methylamine with 4-pyridylmethyl bromide N-methylamine + 4-pyridylmethyl bromide Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), room temperature Straightforward alkylation, followed by salt formation

Research Insight:

  • Reductive alkylation is favored for selectivity and high yields.
  • Sodium triacetoxyborohydride is commonly used for reductive amination due to its mildness and selectivity.
  • Triethylamine or other trialkylamines serve as bases to neutralize HBr or HCl formed during alkylation.

Conversion to Dihydrochloride Salt

After synthesizing the free base N-Methyl-N-(4-pyridylmethyl)amine, conversion to the dihydrochloride salt is performed by:

  • Treating the amine with an excess of hydrochloric acid (HCl), typically aqueous 30% HCl.
  • Cooling the reaction mixture to 0–5°C to control salt crystallization.
  • Stirring for several hours to ensure complete salt formation.
  • Isolation by filtration and drying to obtain the dihydrochloride salt as a crystalline solid.

Summary Table of Preparation Steps

Step Process Key Reagents Conditions Product/Outcome
1 Preparation of 4-pyridinemethanol 4-picoline or 4-pyridinecarboxylic acid, NaBH4, LiCl, THF Inert atmosphere, reflux 6–8 h, acid quench at 0°C 4-pyridinemethanol (crystalline)
2 Reductive alkylation / Alkylation Methylamine, 4-pyridylmethyl bromide or aldehyde, NaBH(OAc)3 or NaBH4, base (triethylamine) Aprotic solvent, room temperature or mild heating N-Methyl-N-(4-pyridylmethyl)amine (free base)
3 Salt formation HCl (30% aqueous) 0–5°C, stirring 2–6 h This compound (crystalline salt)

Research Findings and Considerations

  • The reduction of 4-pyridinecarboxaldehyde to 4-pyridinemethanol using sodium borohydride in the presence of lithium chloride in tetrahydrofuran is a simple and efficient method with good yields and purity.
  • Reductive amination with sodium triacetoxyborohydride offers high selectivity for monoalkylation, minimizing side products.
  • The use of aprotic solvents like dichloromethane or tetrahydrofuran facilitates the alkylation and reductive amination steps by stabilizing intermediates and allowing easy workup.
  • The dihydrochloride salt form improves the compound’s stability, handling, and solubility profile, which is critical for pharmaceutical applications.
  • Phase transfer catalysts and dry inorganic bases (e.g., K2CO3) may be employed in related pyridine derivative syntheses to enhance yields and reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted pyridine compounds .

Scientific Research Applications

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine Dihydrochloride

  • CAS : 859833-23-1
  • Molecular Formula : C₁₄H₂₂N₂·2HCl
  • Molecular Weight : 291.25
  • Key Features :
    • Contains a benzyl group and piperidine ring instead of a pyridyl group.
    • Higher melting point (239–240°C) compared to N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride, suggesting greater thermal stability .
    • Likely used in pharmaceutical synthesis due to its piperidine moiety, a common scaffold in bioactive molecules.

4-Dimethylamino-N-benzylcathinone Dihydrochloride

  • CAS : 2740524-43-8
  • Molecular Formula : C₁₈H₂₂N₂O·2HCl
  • Molecular Weight : 355.3
  • Key Features: Cathinone backbone with a dimethylamino group and benzyl substitution. UV/Vis absorbance at 350 nm, useful for analytical detection in forensic or pharmacological studies . Requires storage at -20°C for long-term stability, unlike the pyridylmethyl analogue, which is stable at ambient conditions .

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride

  • CAS : 1261233-16-2
  • Molecular Weight : 275.22
  • Piperidine ring may confer distinct receptor-binding properties compared to pyridine-based analogues .

Thonzylamine Hydrochloride (Neohetramine Hydrochloride)

  • Synonyms: Resistab, Novohetramin
  • Molecular Features :
    • Pyrimidine ring and ethylene diamine structure.
    • Clinically used as an antihistamine, contrasting with the industrial/research focus of this compound .

Physicochemical and Application Comparison

Compound CAS Molecular Weight Melting Point Primary Application Key Differentiator
N-Methyl-N-(4-pyridylmethyl)amine diHCl 128739-16-2 Not specified Not reported Industrial synthesis Pyridyl group for metal coordination
N-Methyl-N-[4-(piperidinylmethyl)benzyl]amine diHCl 859833-23-1 291.25 239–240°C Pharmaceutical intermediates Piperidine scaffold
4-Dimethylamino-N-benzylcathinone diHCl 2740524-43-8 355.3 Not reported Forensic analysis UV-active cathinone backbone
Thonzylamine HCl Multiple ~316.3 Not reported Antihistamine therapy Pyrimidine-based therapeutic agent

Research and Industrial Implications

  • Solubility and Reactivity: The dihydrochloride form of N-Methyl-N-(4-pyridylmethyl)amine offers superior aqueous solubility compared to non-ionic analogues, facilitating its use in hydrophilic reaction systems.
  • Thermal Stability : Compounds like N-Methyl-N-[4-(piperidinylmethyl)benzyl]amine dihydrochloride exhibit higher melting points, suggesting enhanced stability under high-temperature conditions .
  • Functional Diversity: The pyridyl group in the target compound provides distinct electronic and coordination properties, differentiating it from benzyl or cathinone-based derivatives .

Biological Activity

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (NMPD) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in relation to its interactions with various biological targets. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with NMPD.

  • Molecular Formula : C7H12Cl2N2
  • Molecular Weight : 187.09 g/mol
  • CAS Number : 128739-16-2
  • IUPAC Name : N-methyl-1-pyridin-4-ylmethanamine

NMPD is characterized by a pyridine ring, which contributes to its ability to interact with biological systems, particularly through coordination with metal ions.

NMPD exhibits its biological activity primarily through:

  • Metal Ion Coordination : Similar to other pyridine-based compounds, NMPD can form complexes with metal ions. These complexes can exhibit enhanced biological activity, including cytotoxic effects against cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The metal complexes formed by NMPD can lead to increased production of ROS, contributing to oxidative stress in cells. This mechanism is crucial for its cytotoxic effects observed in various cancer cell lines .
  • Interaction with Enzymes : NMPD may interact with specific enzymes, influencing metabolic pathways and cellular responses.

Cytotoxicity Studies

Research has demonstrated that NMPD and its metal complexes exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

CompoundCell LineIC50 (μM)Cell Death (%)
NMPDA27805–1079%
Fe II-NMPD ComplexA27805–1096%
Cu II-NMPD ComplexA2780~5050%
Zn II-NMPD ComplexA2780>50<10%

Note: IC50 values indicate the concentration required to inhibit cell viability by 50%. The data shows that NMPD is more effective in inducing cell death compared to its metal complexes, particularly the iron complex, which is responsible for most of the observed cytotoxic effects .

Mechanistic Insights

The mechanism of action for the observed cytotoxicity involves:

  • Oxidative Stress : Treatment with NMPD leads to a significant increase in ROS levels within cells, correlating with increased cell death .
  • Metal Ion Exchange : The intracellular behavior of NMPD is influenced by the exchange of metal ions, particularly iron, which forms active complexes that enhance its cytotoxic properties .

Case Studies

Several studies have explored the biological activity of NMPD:

  • Cytotoxicity in Cancer Research : A study focused on the effects of NMPD on ovarian cancer cells found that treatment resulted in significant cell death due to oxidative damage caused by ROS generated from metal complexes formed intracellularly .
  • Enzyme Interaction Studies : Research indicated that NMPD interacts with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects against certain diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in a reaction involving γ-dimethylaminopropyl amine and 5-chloromethyl-8-quinolinol hydrochloride, the amine dihydrochloride byproduct is removed via filtration after refluxing in ethyl lactate. Purification involves solvent extraction (e.g., acetone) and vacuum drying, yielding the product with ~23.8% efficiency under optimized conditions . Another route employs N-Methyl-N-(4-chlorobutyl)amine hydrochloride with nitrobenzyl alcohol under basic conditions (DIPEA, DMAP), followed by oxidation/reduction steps .

Q. Which analytical techniques are validated for purity assessment?

  • Methodological Answer : Quantitative nuclear magnetic resonance (qNMR) using ethyl paraben as an internal standard is recommended. Parameters like relaxation delay (optimized to ≥5×T₁) ensure accuracy, with proton assignments confirmed via ¹H-¹H COSY spectra. This method achieves precision for dihydrochloride salts, resolving impurities at ≤0.5% . Complementary techniques include HPLC (C18 columns, TFA/ACN mobile phases) and mass spectrometry for structural confirmation .

Q. What are the solubility and stability profiles in common solvents?

  • Methodological Answer : The compound is freely soluble in polar solvents like water and ethanol but exhibits limited solubility in non-polar solvents (e.g., hexane). Stability studies indicate hygroscopicity, requiring storage at 0–6°C under inert atmospheres. Degradation occurs at pH <3 (acidic hydrolysis) or >10 (base-mediated decomposition), with thermal stability up to 80°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation?

  • Methodological Answer : Key factors include:

  • Temperature control : Slow addition of reagents at 0°C to mitigate exothermic side reactions .
  • Catalyst selection : Use of DMAP or HATU for efficient coupling, reducing unreacted intermediates .
  • Solvent choice : Ethyl lactate or DCM improves selectivity over DMF, which may promote dimerization.
  • Yield data : Pilot studies show 15–25% yields under optimized conditions, with byproducts (e.g., N-oxide derivatives) minimized to <5% .

Q. How do environmental factors influence its biochemical interactions?

  • Methodological Answer :

  • pH-dependent activity : Protonation at physiological pH enhances binding to pyridoxal-dependent enzymes, altering catalytic activity. Studies in buffered systems (pH 7.4 PBS) show 50% inhibition of target enzymes at 10 µM .
  • Temperature effects : Elevated temperatures (37°C) accelerate degradation in aqueous media (t₁/₂ = 48 hrs), necessitating cold-chain handling for bioassays .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • NMR discrepancies : For ¹H-NMR, compare integrals of aromatic protons (δ 7.8–8.2 ppm) and methyl groups (δ 2.5–3.0 ppm) against computational predictions (e.g., ACD/Labs). Anomalies may indicate residual solvents or counterion variability .
  • Mass spec validation : High-resolution MS (ESI+) should match theoretical [M+H]⁺ (e.g., m/z 291.25 for C₁₄H₂₂N₂·2HCl). Deviations >2 ppm suggest isotopic interference or adduct formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride
Reactant of Route 2
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N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

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